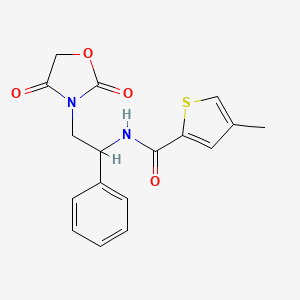![molecular formula C14H16ClNO B2407582 [4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride CAS No. 82487-45-4](/img/structure/B2407582.png)
[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(4-Methoxyphenyl)phenyl]methanamine hydrochloride” is a chemical compound . It is used for pharmaceutical testing .
Physical and Chemical Properties Analysis
“this compound” appears as a powder . Its molecular weight is 249.74 . The compound has a boiling point of 348.3°C at 760 mmHg . The theoretical density is 1.081 g/cm³ . It has a refractive index of 1.581 .Wissenschaftliche Forschungsanwendungen
In Vivo Metabolism Studies
- Study on 4-bromo-2,5-dimethoxyphenethylamine Metabolism in Rats : Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine, a psychoactive phenethylamine, in rats. This study contributes to understanding the metabolic pathways of similar compounds in living organisms (Kanamori et al., 2002).
Pharmacological Profiles
- Investigation of R-96544, a 5-HT2A Receptor Antagonist : Ogawa et al. (2002) examined the pharmacology of a novel 5-HT2A receptor antagonist. They discovered its potential to inhibit platelet aggregation, indicating its importance in developing new therapeutic agents (Ogawa et al., 2002).
Monoamine Oxidase Inactivation
- New Class of Monoamine Oxidase B Inactivators : Ding and Silverman (1992) synthesized new compounds, including 4-(aminomethyl)-1- (methoxyphenyl)-2-pyrrolidinone hydrochlorides, which inactivated monoamine oxidase B. This contributes to the understanding of enzyme inactivation for therapeutic applications (Ding & Silverman, 1992).
Synthesis and Spectral Analysis
- Synthesis of New Benzylamino Coumarin Derivative : Dekić et al. (2020) conducted a reaction involving (4-methoxyphenyl)methanamine, resulting in a novel coumarin derivative. They also presented detailed spectral analysis, which is crucial for the development of new chemical entities (Dekić et al., 2020).
Biocatalytic Production Optimization
- Production of Enantiopure (S)-1-(4-Methoxyphenyl) Ethanol : Kavi et al. (2021) optimized the biocatalytic production of a significant molecule for drug intermediates using Lactobacillus senmaizuke. This research is vital for producing high-quality pharmaceutical intermediates (Kavi et al., 2021).
Photocytotoxicity Research
- Iron(III) Complexes for Photocytotoxicity in Red Light : Basu et al. (2014) synthesized Iron(III) complexes for studying photocytotoxic properties. This research is significant in the development of new therapeutic approaches for cancer treatment (Basu et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as 4-methoxyphenethylamine are known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical Pathways
If it acts similarly to 4-methoxyphenethylamine, it could affect the monoaminergic system, which includes the dopaminergic, serotonergic, and noradrenergic pathways . These pathways are involved in a variety of physiological functions, including mood regulation, reward, and stress response.
Result of Action
If it acts similarly to 4-methoxyphenethylamine, its inhibition of maos could lead to increased levels of monoamines in the brain . This could potentially result in altered neurological processes and behaviors, depending on the specific monoamines affected.
Action Environment
For example, the activity of methenamine, another amine compound, is known to be dependent on the pH of the environment .
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12;/h2-9H,10,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPUDZBHVGASFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
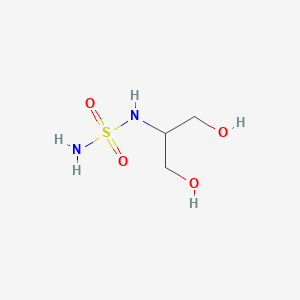
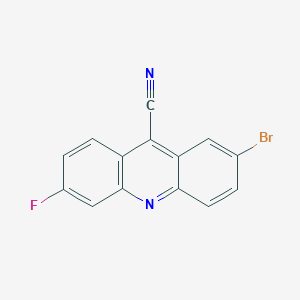

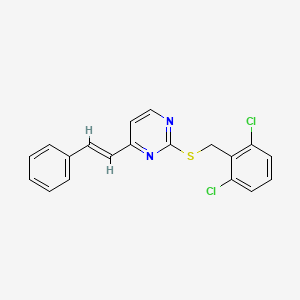
![4-(benzylthio)-9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2407504.png)
![(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2407505.png)
![2-(N-methylmethylsulfonamido)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2407510.png)
![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2407511.png)
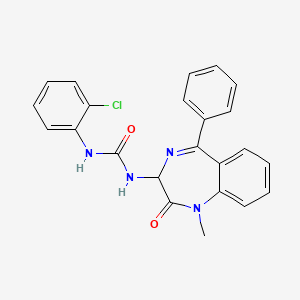
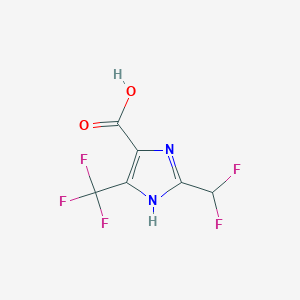

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2407515.png)
![2,6-dichloro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2407518.png)
